

# Technical Guide: 2-Amino-5-fluoro-4-methoxybenzoic Acid Structure & Synthesis

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## Compound of Interest

*Compound Name:* 2-Amino-5-fluoro-4-methoxybenzoic acid

*CAS No.:* 1363380-91-9

*Cat. No.:* B1529594

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## Executive Summary

**2-Amino-5-fluoro-4-methoxybenzoic acid** (CAS 1363380-91-9) is a highly specialized anthranilic acid derivative serving as a critical pharmacophore in modern drug discovery. Its unique trisubstituted benzene core—featuring an electron-withdrawing fluorine atom adjacent to an electron-donating methoxy group—makes it a versatile scaffold for constructing fused heterocycles, particularly quinazolinones and indoles used in kinase inhibition (e.g., EGFR, VEGFR targets).

This guide provides a definitive technical analysis of its structure, a validated "Gold Standard" synthetic pathway designed to overcome regioselectivity challenges, and protocols for its application in advanced medicinal chemistry.

## Structural Analysis & Physicochemical Properties[1]

The compound is an amphoteric molecule containing a basic aniline amine, an acidic carboxylic acid, and a lipophilic fluoro-methoxy core. The positioning of the fluorine at C5 and

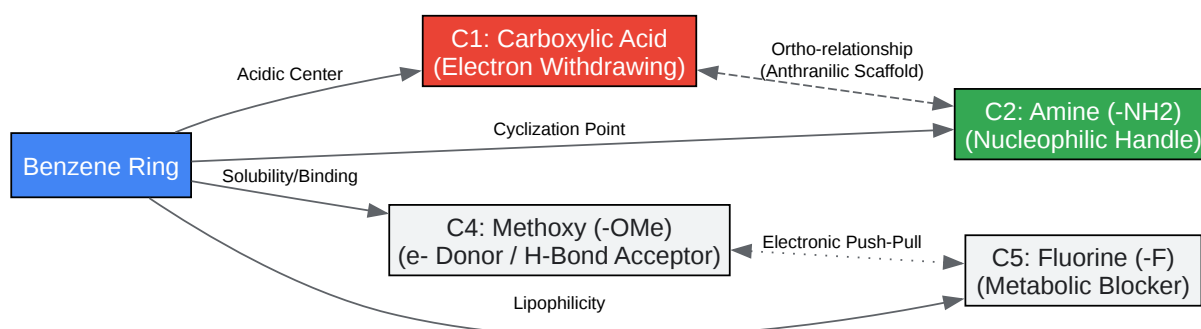
methoxy at C4 creates a specific electronic environment that influences both metabolic stability and binding affinity in protein pockets.

## Core Chemical Data

Property	Data
IUPAC Name	2-Amino-5-fluoro-4-methoxybenzoic acid
CAS Number	1363380-91-9
Molecular Formula	C <sub>8</sub> H <sub>8</sub> FNO <sub>3</sub>
Molecular Weight	185.15 g/mol
SMILES	<chem>COC1=C(F)C=C(N)C(C(O)=O)=C1</chem>
pKa (Acid)	~3.8 (Predicted, Carboxylic Acid)
pKa (Base)	~2.5 (Predicted, Aniline)
LogP	~1.27 (Moderate Lipophilicity)
H-Bond Donors/Acceptors	2 Donors / 4 Acceptors

## Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and electronic directing effects inherent to the molecule's synthesis.



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Figure 1: Pharmacophore map highlighting the ortho-relationship between the amine and acid, critical for heterocycle formation, and the fluoro-methoxy substitution pattern.

## Synthetic Pathways[2]

Synthesizing **2-Amino-5-fluoro-4-methoxybenzoic acid** presents a regioselectivity challenge. Direct nitration of 3-fluoro-4-methoxybenzoic acid often yields the unwanted 5-nitro isomer due to the directing effects of the methoxy group.

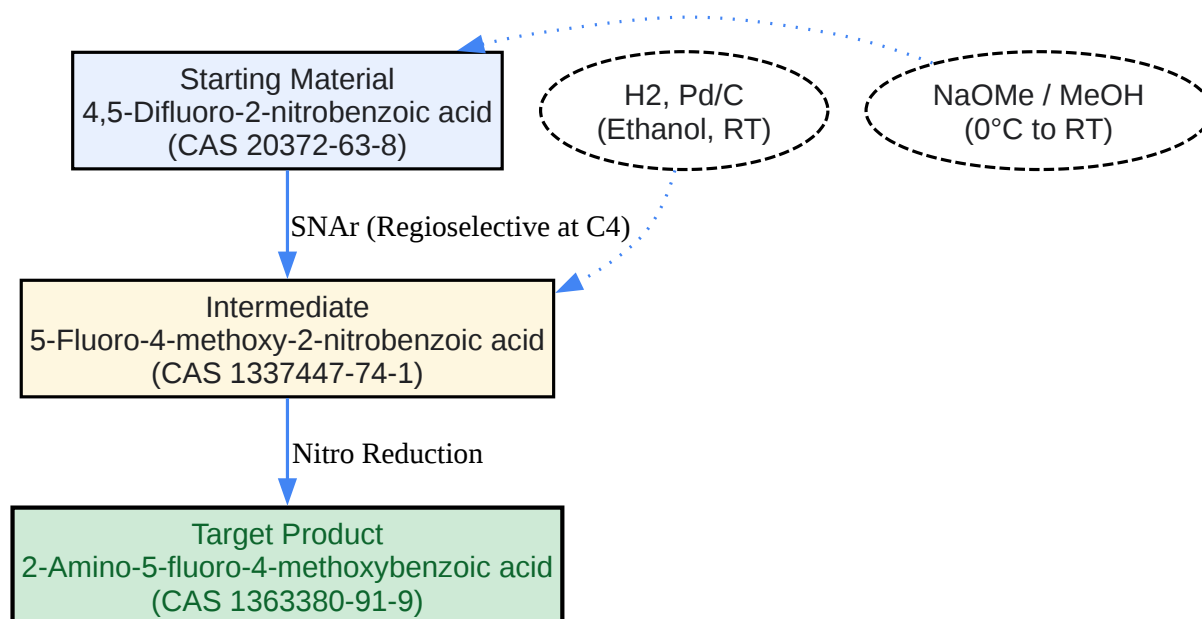
The Nucleophilic Aromatic Substitution ( $S_NAr$ ) route is the authoritative method, ensuring 100% regiocontrol by leveraging the activation of the para-position relative to a nitro group.

## The "Gold Standard" $S_NAr$ Route[3]

This route utilizes 4,5-Difluoro-2-nitrobenzoic acid as the starting material.[1][2] The nitro group at C2 strongly activates the fluorine at C4 (para position) for displacement by methoxide, while the fluorine at C5 (meta to nitro) remains intact.

## Reaction Scheme

- Step 1 (Regioselective  $S_NAr$ ): 4,5-Difluoro-2-nitrobenzoic acid + NaOMe → 5-Fluoro-4-methoxy-2-nitrobenzoic acid.
- Step 2 (Reduction): 5-Fluoro-4-methoxy-2-nitrobenzoic acid +  $H_2/Pd-C$  → Target Product.



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Figure 2: Step-by-step synthesis workflow ensuring correct regioisomer formation.

## Detailed Experimental Protocol

### Step 1: Preparation of 5-Fluoro-4-methoxy-2-nitrobenzoic acid

- Reagents: 4,5-Difluoro-2-nitrobenzoic acid (1.0 eq), Sodium Methoxide (2.5 eq, 25% in MeOH), Anhydrous Methanol.
- Procedure:
  - Dissolve 4,5-Difluoro-2-nitrobenzoic acid in anhydrous methanol under N<sub>2</sub> atmosphere.
  - Cool the solution to 0°C.
  - Add Sodium Methoxide solution dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent bis-substitution.
  - Allow to warm to Room Temperature (RT) and stir for 4 hours.

- Monitor: TLC or LCMS should show consumption of starting material (m/z 203) and formation of product (m/z 215).
- Workup: Acidify with 1N HCl to pH 2. Precipitate typically forms. Filter, wash with cold water, and dry in vacuo.
- Yield: Expect 85-95%.

#### Step 2: Reduction to **2-Amino-5-fluoro-4-methoxybenzoic acid**

- Reagents: Intermediate from Step 1, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), Ethanol/THF (1:1).
- Procedure:
  - Dissolve the nitro-intermediate in Ethanol/THF.
  - Add Pd/C catalyst carefully (under inert gas flow).
  - Purge with H<sub>2</sub> gas and stir under H<sub>2</sub> atmosphere at RT for 12-18 hours.
  - Monitor: LCMS will show conversion from m/z 215 to m/z 185 (M+H).
  - Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
  - Purification: Recrystallization from Ethanol/Water or use as crude if purity >95%.

## Spectroscopic Characterization

Verification of the structure relies on confirming the loss of the nitro group and the presence of the specific substitution pattern.

Technique	Expected Signal / Feature	Interpretation
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ ~3.80 ppm (s, 3H)	Methoxy group (-OCH $_3$ ).
$\delta$ ~6.50 ppm (d, 1H, J~12Hz)	Aromatic proton at C3 (Ortho to F). Large coupling due to F.	
$\delta$ ~7.40 ppm (d, 1H, J~8Hz)	Aromatic proton at C6 (Meta to F).	
$\delta$ ~8-10 ppm (br s)	Carboxylic acid (-COOH) and Amine (-NH $_2$ ).	
$^{19}\text{F}$ NMR	$\delta$ ~-120 to -130 ppm	Single fluorine signal.
Mass Spectrometry	m/z 186.05 [M+H] $^+$	Consistent with formula C $_8$ H $_8$ FNO $_3$ .
IR Spectroscopy	~1680 cm $^{-1}$ (C=O)	Carboxylic acid carbonyl stretch.
~3300-3500 cm $^{-1}$	Primary amine (-NH $_2$ ) stretching.	

## Applications in Drug Discovery[2][6][7]

The **2-amino-5-fluoro-4-methoxybenzoic acid** scaffold is a "privileged structure" in medicinal chemistry, primarily used to synthesize Quinazolinone derivatives.

## Kinase Inhibitor Synthesis

By condensing this amino acid with formamide, urea, or amidines, researchers generate quinazolin-4(3H)-ones. The C5-fluorine and C4-methoxy motifs mimic the substitution patterns found in approved EGFR inhibitors (e.g., Gefitinib, Vandetanib analogs), enhancing binding affinity through halogen bonding and hydrophobic interactions.

## Biosensor Development

Recent literature highlights the use of this moiety in creating EDOT-FPBA monomers (3,4-ethylenedioxythiophene bearing a fluoro-phenylboronic acid). These conductive polymers are

electropolymerized on electrodes for non-enzymatic glucose sensing, where the fluoro-group modulates the pKa of the boronic acid to function at physiological pH.

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).
- Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.
- Storage: Store at room temperature, kept dry. The amino acid is stable but can oxidize over long periods; store under inert gas if possible.
- Precursor Warning: The nitro-precursor (Step 1) is a nitro-aromatic; while generally stable, avoid excessive heat or shock during scale-up.

## References

- National Institutes of Health (NIH). (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Compound Summary: 4,5-Difluoro-2-nitrobenzoic acid.[1][2][3][4] Retrieved from [\[Link\]](#)

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## Sources

- 1. 4,5-Difluoro-2-nitrobenzoic acid, 99%, Thermo Scientific 1 g | [Buy Online](#) | Thermo Scientific Acros | Fisher Scientific [[fishersci.co.uk](http://fishersci.co.uk)]
- 2. 20372-63-8|4,5-Difluoro-2-nitrobenzoic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 3. 4,5-Difluoro-2-nitrobenzoic acid | CAS: 20372-63-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical

Reagents Supplier [[finetechnology-ind.com](https://finetechnology-ind.com)]

- [4. pure-synth.com \[pure-synth.com\]](https://pure-synth.com)
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